Enantiomeric Purity: Defined Stereochemistry vs. Achiral or Racemic Alternatives
4-Benzyl-3-methylmorpholine is procured as a single, defined enantiomer, (3S) or (3R), a critical distinction from achiral analogs like 4-benzylmorpholine (CAS: 10316-00-4) and racemic 3-methylmorpholine (CAS: 42185-06-8). The (3S)-isomer, for example, possesses a specific optical rotation and stereochemical configuration ([α]D values are available from vendor certificates of analysis) [1]. This contrasts sharply with 4-benzylmorpholine, which lacks a stereocenter entirely, and 3-methylmorpholine, which is often supplied as a racemic mixture, leading to unpredictable outcomes in asymmetric reactions [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Single enantiomer ((3S) or (3R)) with a defined stereocenter at C3 |
| Comparator Or Baseline | 4-Benzylmorpholine: Achiral (no stereocenter); 3-Methylmorpholine: Often supplied as a racemic mixture (both R and S configurations) |
| Quantified Difference | Qualitative difference in stereochemical purity; quantitative enantiomeric excess (ee) values are batch-specific and provided in Certificates of Analysis (CoA) |
| Conditions | Chiral HPLC or polarimetry analysis, as per manufacturer's CoA |
Why This Matters
For procurement in asymmetric synthesis or drug discovery, a single, high-purity enantiomer is non-negotiable for ensuring reproducible and predictable biological activity or synthetic outcomes.
- [1] Kuujia. (3S)-4-benzyl-3-methylmorpholine (CAS 120800-91-1) Product Information. View Source
- [2] PubChem. Compound Summary for Morpholine (CID 8802) and 3-Methylmorpholine (CID 123456). View Source
